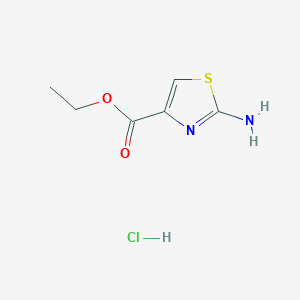

Ethyl 2-aminothiazole-4-carboxylate hydrochloride

Description

Ethyl 2-aminothiazole-4-carboxylate hydrochloride (CAS: 435342-17-9) is a thiazole derivative with a carboxylate ester group at position 4, an amino group at position 2, and a hydrochloride counterion. It serves as a key intermediate in organic synthesis and pharmaceutical development due to its structural versatility. The compound is synthesized via condensation of thiourea with ethyl bromopyruvate under reflux conditions . Its applications span:

Properties

IUPAC Name |

ethyl 2-amino-1,3-thiazole-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S.ClH/c1-2-10-5(9)4-3-11-6(7)8-4;/h3H,2H2,1H3,(H2,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZSUEYWDNADOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

435342-17-9 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-aminothiazole-4-carboxylate hydrochloride typically involves:

- Formation of the thiazole ring via condensation of thiourea or L-cysteine derivatives with α-halo carbonyl compounds.

- Esterification or direct use of ethyl esters of keto acids.

- Isolation and conversion to the hydrochloride salt form.

Preparation via Thiourea and Ethyl 2-Bromoacetate Derivatives

One of the most common routes involves the reaction of thiourea with ethyl 2-bromoacetate or ethyl bromopyruvate under reflux conditions to form the thiazole ring:

| Step | Reagents & Conditions | Details | Yield / Purity |

|---|---|---|---|

| 1 | Ethyl bromopyruvate (or 2-bromoacetophenone) + Thiourea | Reflux in ethanol or under nitrogen atmosphere at 120 °C for 0.5 to overnight | Reaction monitored by TLC; completion in 0.5 h to overnight |

| 2 | Concentration under reduced pressure | Removal of solvent | Crude product obtained |

| 3 | Extraction and purification | Extraction with ethyl acetate, washing with brine, drying over sodium sulfate, flash column chromatography (4% MeOH/DCM) | Yield: ~85% pure ethyl 2-aminothiazole-4-carboxylate |

| 4 | Conversion to hydrochloride salt | Treatment with HCl in suitable solvent | Solid hydrochloride salt isolated |

This method yields ethyl 2-aminothiazole-4-carboxylate with melting points around 177-178 °C and is characterized by good yields and relatively straightforward purification.

Preparation via Thiocarbamide and Ethyl 2-Chloroacetoacetate

A patented method describes a detailed process using thiocarbamide (thiourea) and ethyl 2-chloroacetoacetate in ethanol/ethyl acetate solvent systems:

| Step | Reagents & Conditions | Details | Notes |

|---|---|---|---|

| 1 | Prepare 10-35% ethyl acetate in ethanol solution; add thiocarbamide and sodium carbonate (weight ratio sodium carbonate to ethyl 2-chloroacetoacetate: 0.01-0.1) | Stirring at 40-55 °C | Sodium carbonate acts as base to facilitate ring closure |

| 2 | Dropwise addition of ethyl 2-chloroacetoacetate over 20-30 min | Temperature raised to 60-70 °C, maintain for 5-5.5 h | Thermal insulation promotes cyclization |

| 3 | Distillation to remove most solvent; cool and filter | Removal of solvent concentrates product | |

| 4 | Add filtrate to water; adjust pH to 9-10 with caustic soda; stir for 0.5 h | Precipitation of product | |

| 5 | Filter and vacuum dry | Obtain ethyl 2-amino-4-methylthiazole-5-carboxylate | Product yield >98%, melting point 172-173 °C |

This method is noted for its high yield, mild reaction temperature, and relatively short reaction time, making it industrially attractive.

Related Preparation of Thiazole-4-Carboxylates via L-Cysteine and Formaldehyde

Another approach involves the use of L-cysteine hydrochloride and formaldehyde to prepare thiazole-4-carboxylic acid derivatives, which can be esterified to ethyl esters:

| Step | Reagents & Conditions | Details |

|---|---|---|

| 1 | Condensation of L-cysteine hydrochloride with formaldehyde | Stir at 60-100 °C for 24-72 h |

| 2 | Filtration and solvent removal by reduced pressure distillation | Obtain thiazole-4-carboxylate methyl ester |

| 3 | Oxidation with MnO2 in acetonitrile at 60-100 °C for 24-72 h | Conversion to methyl thiazole-4-carboxylate |

| 4 | Hydrolysis with 10% NaOH aqueous solution under reflux for 1 h | Acidify with HCl to pH 3, precipitate thiazole-4-carboxylic acid |

| 5 | Esterification to ethyl ester (not detailed explicitly) |

While this method is more complex and involves multiple steps, it provides a route to thiazole carboxylate derivatives from amino acid precursors.

Summary Table of Preparation Methods

| Method | Starting Materials | Solvent | Key Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Thiourea + Ethyl bromopyruvate | Thiourea, Ethyl bromopyruvate | Ethanol | Reflux 0.5 h to overnight, nitrogen atmosphere | ~85% | Straightforward, common lab method |

| Thiocarbamide + Ethyl 2-chloroacetoacetate | Thiocarbamide, Ethyl 2-chloroacetoacetate, Na2CO3 | Ethanol/Ethyl acetate (10-35%) | 40-70 °C, 5-5.5 h | >98% | High yield, mild conditions, industrially relevant |

| L-Cysteine hydrochloride + Formaldehyde | L-cysteine HCl, Formaldehyde, MnO2 | Acetonitrile, aqueous NaOH | 60-100 °C, 24-72 h oxidation; reflux hydrolysis | Not specified | Multi-step, amino acid based synthesis |

Research Findings and Analysis

- The reaction of thiourea with α-bromo or α-chloro esters is a well-established and efficient method for thiazole ring formation, proceeding via nucleophilic substitution and intramolecular cyclization.

- The use of sodium carbonate as a mild base in ethanol-ethyl acetate mixtures facilitates the reaction under relatively mild temperatures (40-70 °C) with high product purity.

- The formation of the hydrochloride salt is typically achieved by acidification with HCl, improving the compound's stability and handling.

- Purification methods such as flash chromatography or recrystallization are essential to achieve high purity suitable for pharmaceutical applications.

- The multi-step synthesis from L-cysteine offers a bio-based route but is less commonly used due to complexity and longer reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminothiazole-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives .

Scientific Research Applications

Pharmaceutical Development

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is primarily recognized as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown significant potential in treating various diseases, particularly in oncology and infectious diseases.

- Antitumor Activity : Research has demonstrated that derivatives of this compound exhibit notable antitumor activity. For instance, ethyl 2-substituted-aminothiazole-4-carboxylate derivatives were screened against 60 human tumor cell lines by the National Cancer Institute, revealing compounds with GI50 values as low as 0.08 µM against specific leukemia cell lines . This highlights the compound's potential as a scaffold for developing new anticancer drugs.

- Antimicrobial Properties : The compound has also been modified to enhance its activity against pathogens such as Mycobacterium tuberculosis. A study identified derivatives that mimic the action of thiolactomycin, showing excellent activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, surpassing existing treatments .

Agricultural Chemicals

In agricultural science, this compound serves as a foundational building block for developing environmentally friendly pesticides and herbicides.

- Fungicidal and Antiviral Activity : A series of novel derivatives synthesized from this compound exhibited good fungicidal activity and antiviral properties against tobacco mosaic virus (TMV) in vivo. For example, certain compounds demonstrated over 60% inhibition rates at concentrations of 50 μg/mL . This positions the compound as a valuable candidate for sustainable agricultural practices.

Biochemical Research

The compound is extensively utilized in biochemical studies focused on enzyme inhibition and receptor binding.

- Enzyme Inhibition Studies : Researchers have employed ethyl 2-aminothiazole-4-carboxylate in various assays to investigate its effects on enzyme activity. These studies contribute to understanding biological pathways and identifying potential therapeutic targets .

Material Science

Emerging research indicates that this compound can be applied in material science, particularly in developing new materials with enhanced properties.

- Polymer Additives : The compound is explored for its utility in creating polymer additives that improve material durability and performance across various applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Findings/Results |

|---|---|---|

| Pharmaceuticals | Antitumor agents, antimicrobial agents | GI50 values as low as 0.08 µM; MIC of 0.06 µg/ml against M. tuberculosis |

| Agriculture | Pesticides, herbicides | Over 60% inhibition against TMV; effective fungicides |

| Biochemical Research | Enzyme inhibition studies | Insights into biological pathways |

| Material Science | Polymer additives for enhanced durability | Potential improvements in material performance |

Case Studies

- Antitumor Activity Study : A study conducted on ethyl 2-substituted-aminothiazole derivatives revealed their effectiveness against various cancer cell lines, establishing their potential as anticancer agents .

- Agricultural Application Research : Novel derivatives showed promising results in fungicidal activity against multiple fungi strains, indicating their viability as eco-friendly agricultural chemicals .

- Biochemical Investigations : The compound's role in enzyme inhibition has been pivotal in elucidating mechanisms of action for various biological processes, contributing to drug discovery efforts .

Mechanism of Action

The mechanism of action of ethyl 2-aminothiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation. The compound’s ability to interact with various biological targets makes it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Comparative Analysis with Analogous Thiazole Derivatives

Structural and Functional Comparisons

The following table summarizes structural variations, properties, and applications of analogous compounds:

Impact of Structural Modifications

Ester Group Variations

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., 435342-17-9) enhance lipophilicity compared to methyl analogs (118452-04-3), influencing membrane permeability in drug candidates .

- Positional Isomerism: Ethyl 2-amino-4-methylthiazole-5-carboxylate (53266-92-5) shifts the ester to C5, altering electronic distribution and reactivity .

Halogenation and Counterions

- Hydrobromide vs. Hydrochloride : The hydrobromide analog (127942-30-7) may exhibit different solubility profiles, useful in crystallization studies .

Biological Activity

Ethyl 2-aminothiazole-4-carboxylate hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: . It belongs to the thiazole family, which is known for various pharmacological properties. The thiazole ring system contributes to its reactivity and interaction with biological targets.

Antitumor Activity

Several studies have reported on the antitumor activity of ethyl 2-aminothiazole derivatives. A notable investigation conducted by the National Cancer Institute (NCI) revealed that various analogs exhibited potent cytotoxic effects against a range of human tumor cell lines.

Key Findings:

- Compound Activity: Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate demonstrated remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM . Additionally, it showed broad-spectrum activity with a GI50 (MG-MID) value of 38.3 µM against multiple tumor cell lines .

- Structure-Activity Relationship (SAR): The presence of specific substituents on the thiazole ring significantly influences anticancer activity. For instance, modifications leading to increased hydrophobic interactions were associated with enhanced potency .

Inhibition of Enzymatic Activity

Ethyl 2-aminothiazole derivatives have also been evaluated for their potential as inhibitors of various enzymes, notably phosphodiesterase (PDE) and cyclooxygenase (COX) enzymes.

Inhibition Studies:

- PDE5 Inhibition: Some derivatives showed promising results as PDE5 regulators, enhancing enzyme activity at concentrations around 10 µM . The most potent compounds had IC50 values ranging from 0.09 to 0.71 µM for COX-2 inhibition .

- COX Inhibition: The compounds exhibited significant inhibitory effects against COX-1 and COX-2 enzymes, indicating their potential as anti-inflammatory agents .

Case Studies and Research Findings

- Anticancer Efficacy:

- Mechanism of Action:

Data Summary

| Activity Type | Compound | Target/Cell Line | IC50/GI50 Value |

|---|---|---|---|

| Antitumor | Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | RPMI-8226 leukemia | 0.08 µM |

| Antitumor | Various derivatives | NCI-H522, HT29, MCF7 | Range: 0.06 - 0.1 µM |

| PDE5 Inhibition | Selected derivatives | PDE5 | IC50: 10 µM |

| COX Inhibition | Selected derivatives | COX-1/COX-2 | IC50: 0.09 - 0.71 µM |

Q & A

Basic: What are the optimal synthetic routes for Ethyl 2-aminothiazole-4-carboxylate hydrochloride, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters under acidic or basic conditions. For example, ethyl chlorooxaloacetate can react with thiourea in ethanol with HCl catalysis to form the thiazole ring . Post-synthesis, purity is optimized via recrystallization (e.g., using ethanol/water mixtures) and monitored by HPLC or LC-MS. Impurity profiling should include checks for unreacted precursors (e.g., thiourea) and side products like 5-chloro analogs, which can arise from halogen exchange during synthesis .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer:

- X-ray crystallography : For definitive structural confirmation, single-crystal X-ray diffraction using SHELXL or similar software is ideal. Data collection at low temperatures (e.g., 100 K) improves resolution .

- NMR spectroscopy : H and C NMR in DO or DMSO-d6 can confirm proton environments, such as the amine (-NH) and ester (-COOEt) groups. For example, the thiazole ring protons typically resonate at δ 6.8–7.5 ppm .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (CHNOS·HCl, MW 206.65) and detects isotopic patterns for chlorine-containing analogs .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to irritant properties (Risk Code 36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride vapors.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

- Storage : Keep in airtight containers under nitrogen to prevent hygroscopic degradation .

Advanced: How can researchers identify biological targets for this compound in antimicrobial studies?

Methodological Answer:

- Docking studies : Use software like GOLD to model interactions with enzymes such as Mycobacterium tuberculosis β-ketoacyl-ACP synthase (mtFabH). Key parameters include ChemPLP scoring and genetic algorithm runs (e.g., 100 iterations) .

- In vitro assays : Measure IC against Mtb H37Rv using microplate Alamar Blue assays. Compare with control inhibitors (e.g., isoniazid) to validate target specificity .

Advanced: What computational strategies improve the design of derivatives with enhanced activity?

Methodological Answer:

- QSAR modeling : Use Gaussian-based DFT calculations (B3LYP/6-31G*) to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity. For example, electron-withdrawing groups at the 5-position enhance mtFabH inhibition .

- Molecular dynamics : Simulate ligand-enzyme binding over 50–100 ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds with catalytic residues (e.g., Cys122 in mtFabH) .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Methodological Answer:

- Substituent screening : Synthesize analogs with modifications at the 2-amino (e.g., alkylation) or 4-carboxylate (e.g., ester-to-amide conversion) positions.

- Bioactivity profiling : Test derivatives against bacterial panels (e.g., Mtb, S. aureus) using broth microdilution. For example, 5-chloro derivatives show 4-fold higher activity than parent compounds .

- Data analysis : Apply multivariate regression to link substituent electronegativity, steric bulk, and logP to MIC values .

Advanced: What experimental approaches assess stability under physiological conditions?

Methodological Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC; ester hydrolysis is predominant at pH > 8 .

- Thermal analysis : Use TGA/DSC to determine decomposition temperatures (T ~200°C) and identify hygroscopicity-related mass loss .

Advanced: How can mechanistic studies elucidate its enzyme inhibition mode?

Methodological Answer:

- Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition of mtFabH. For example, IC shifts with varying acetyl-CoA concentrations indicate competitive binding .

- Crystallography : Co-crystallize the compound with mtFabH (PDB: 1HZP) to resolve binding poses. Data collection at 1.8–2.0 Å resolution is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.